![molecular formula C14H13Cl2N3O B4127720 N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4127720.png)
N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea
Overview
Description
N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea, commonly known as DCPMU, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes. The unique chemical structure and mechanism of action of DCPMU have made it a valuable tool in studying the role of PKC in various physiological and pathological conditions. In
Mechanism of Action
DCPMU inhibits the activity of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea by binding to the regulatory domain of the enzyme. This binding leads to the displacement of the activator molecule, which is required for the activation of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea. The inhibition of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea activity by DCPMU leads to the modulation of several downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.
Biochemical and Physiological Effects:
The inhibition of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea activity by DCPMU has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. DCPMU has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function.
Advantages and Limitations for Lab Experiments
DCPMU has several advantages as a tool for scientific research. It is a potent and specific inhibitor of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea, making it a valuable tool for studying the role of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea in various cellular processes. DCPMU is also stable and can be stored for extended periods, making it a convenient compound to work with. However, DCPMU has some limitations. It is a challenging compound to synthesize, requiring specialized equipment and expertise. DCPMU is also relatively expensive, making it a less accessible tool for some researchers.
Future Directions
There are several future directions for the use of DCPMU in scientific research. One area of interest is the role of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DCPMU has been shown to have neuroprotective effects, and further studies could shed light on the mechanisms of action of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea in these diseases. Another area of interest is the use of DCPMU in combination with other drugs to enhance their efficacy. Finally, the development of new N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea inhibitors based on the structure of DCPMU could lead to the discovery of novel therapeutic targets for various diseases.
Conclusion:
DCPMU is a valuable tool in scientific research, with its unique chemical structure and mechanism of action making it a potent and specific inhibitor of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea. Its use has led to significant advances in our understanding of the role of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea in various physiological and pathological conditions. While the synthesis of DCPMU is challenging, its stability and specificity make it a valuable tool for researchers. Further studies on the biochemical and physiological effects of DCPMU could lead to the development of novel therapeutic targets for various diseases.
Scientific Research Applications
DCPMU has been extensively used in scientific research to study the role of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea in various cellular processes. It has been shown to inhibit the activity of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea in vitro and in vivo, leading to the modulation of several signaling pathways. DCPMU has been used to study the role of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea in cancer, inflammation, and cardiovascular diseases. It has also been used as a tool to investigate the mechanisms of action of other N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea inhibitors.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-pyridin-4-ylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-9(10-4-6-17-7-5-10)18-14(20)19-11-2-3-12(15)13(16)8-11/h2-9H,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIKCMFXPQGJLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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